molecular formula C9H13BO2 B1303771 2-Isopropylphenylboronic acid CAS No. 89787-12-2

2-Isopropylphenylboronic acid

Cat. No. B1303771
CAS RN: 89787-12-2
M. Wt: 164.01 g/mol
InChI Key: KTZUVUWIBZMHMC-UHFFFAOYSA-N
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Description

2-Isopropylphenylboronic acid is a derivative of phenylboronic acid with an isopropyl group at the ortho position. It is part of a broader class of compounds known as arylboronic acids, which are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Arylboronic acids are known for their versatility and are involved in various chemical transformations, including amidation and glycosylation reactions .

Synthesis Analysis

The synthesis of arylboronic acids can be achieved through various methods. For instance, an electrochemical synthesis approach has been used to produce 2-hydroxy-2-(p-isobutylphenyl)-propionic acid, a precursor to 2-(p-isobutylphenyl)propionic acid, which shares structural similarities with 2-isopropylphenylboronic acid . Additionally, directed ortho-metalation reactions have been employed to synthesize related compounds such as 2-ethoxy-3-pyridylboronic acid on a large scale . These methods highlight the potential pathways that could be adapted for the synthesis of 2-isopropylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of arylboronic acids is characterized by the presence of a boronic acid group attached to an aromatic ring. This group participates in various intermolecular and intramolecular interactions. For example, 2-acetylphenylboronic acid monohydrate forms extensive intermolecular hydrogen bonding, creating two-dimensional molecular layers . Such structural features are crucial as they can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

Arylboronic acids are reactive intermediates in many chemical reactions. The ortho-substituent on phenylboronic acids, such as the isopropyl group in 2-isopropylphenylboronic acid, can influence the reactivity of the boronic acid in catalytic processes. For example, in the dehydrative condensation between carboxylic acids and amines, the ortho-substituent plays a key role in preventing the coordination of amines to the boron atom, thus accelerating the amidation process . Similarly, perfluorophenylboronic acid has been used to catalyze the stereoselective synthesis of 2-deoxygalactosides, demonstrating the potential for 2-isopropylphenylboronic acid to participate in stereoselective syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their molecular structure. The presence of the boronic acid group imparts certain characteristics, such as the ability to form stable complexes with diols and the capacity to undergo reversible covalent interactions with various substrates. These properties are essential for their role in catalysis and synthesis. The chiral center in related compounds like 2-arylpropionic acids affects their biological activity and disposition, as seen in the metabolic chiral inversion and enantioselective disposition of these compounds . Although not directly related to 2-isopropylphenylboronic acid, these findings on chiral centers could provide insights into the physical and chemical behavior of chiral arylboronic acids.

Scientific Research Applications

1. Advanced Bio-Applications

Phenylboronic acid derivatives, including 2-isopropylphenylboronic acid, have been extensively studied for their applications in advanced bio-applications. These compounds are known for forming reversible complexes with polyols such as sugars, diols, and diphenols, which has led to their exploitation in diagnostic and therapeutic applications. This includes their use in drug delivery systems and biosensors (Lan & Guo, 2019).

2. Interaction with D-Fructose

A kinetic study of the reactions of various phenylboronic acid derivatives, including 2-isopropylphenylboronic acid, with D-fructose was conducted. This study was crucial to understanding the nature of reactive boron species in D-fructose sensing and investigating the corresponding reaction mechanism. The findings indicated that both the boronic acid and boronate ion forms were kinetically reactive towards D-fructose, with the latter being more reactive (Suzuki et al., 2016).

3. Suzuki-Miyaura Coupling Reactions

2-Isopropylphenylboronic acid is significant in organic chemistry, particularly in Suzuki-Miyaura coupling reactions. A study reported the development of a new palladium precatalyst that allowed for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids, including 2-isopropylphenylboronic acid. This advancement is valuable for a variety of applications (Kinzel, Zhang, & Buchwald, 2010).

4. Contraction-Type Glucose-Sensitive Microgel

2-Isopropylphenylboronic acid has been used in the development of glucose-sensitive microgels. A study synthesized a new glucose-sensitive microgel that contracts in the presence of glucose, utilizing the configuration of 2-substituted phenylboronic acid. This novel application is expected to have significant implications in insulin release and glucose sensing (Tang, Guan, & Zhang, 2014).

Safety and Hazards

2-Isopropylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

2-Isopropylphenylboronic acid is a promising compound in the field of organic synthesis. It is expected to find more applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Mechanism of Action

Target of Action

The primary target of 2-Isopropylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like 2-Isopropylphenylboronic acid) is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by 2-Isopropylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the action of 2-Isopropylphenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is highly valuable in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of 2-Isopropylphenylboronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . It’s important to note that organoboron compounds like 2-isopropylphenylboronic acid are susceptible to oxidation by peroxide-type oxidants that can readily form in many ethereal solvents .

properties

IUPAC Name

(2-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZUVUWIBZMHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378484
Record name 2-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylphenylboronic acid

CAS RN

89787-12-2
Record name 2-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropylbenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-isopropylphenylboronic acid interact with D-fructose, and what are the key findings of the study?

A1: The study focuses on the kinetics and mechanism of how 2-isopropylphenylboronic acid and its boronate ion interact with D-fructose in aqueous solutions []. The researchers found that:

  • Specificity: Out of the five D-fructose anomers, only α-D-fructofuranose exhibited reactivity with 2-isopropylphenylboronic acid and its boronate ion [].
  • Two-step reaction: The reaction occurs in two consecutive steps. The first step involves the formation of bicoordinate complexes (both exo- and endo-isomers) through parallel reactions of the boronic acid and its boronate ion with α-D-fructofuranose []. The second step involves an intramolecular rearrangement within the bicoordinate complexes, leading to the formation of a more stable tricoordinate α-D-fructofuranose complex [].
  • Reactivity of both species: Both the neutral boronic acid (2-isopropylphenylboronic acid) and its corresponding boronate ion were found to be reactive towards D-fructose, with the boronate ion displaying higher reactivity [].

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